molecular formula C7H12O3 B1308024 4,4-dimethyl-2-oxo-pentanoic Acid CAS No. 34906-87-1

4,4-dimethyl-2-oxo-pentanoic Acid

Cat. No. B1308024
CAS RN: 34906-87-1
M. Wt: 144.17 g/mol
InChI Key: QDGMKZBNMLHUFX-UHFFFAOYSA-N
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Description

The compound of interest, 4,4-dimethyl-2-oxo-pentanoic Acid, is closely related to the compounds studied in the provided papers. While the exact compound is not directly mentioned, the papers discuss various derivatives and reactions of similar dimethyl pentanoic acids, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves various reactions. For instance, the reaction of 4,4-dimethyl-3-oxobutanoic (or pentanoic) acid esters with the lactim ether of 2-pyrrolidone in the presence of 2-hydroxypyridine leads to condensation products, which upon acidic hydrolysis afford furandione systems . Additionally, W(CO)5 complexes of related compounds have been synthesized using AlCl3-catalyzed Friedel–Crafts reactions with succinic or glutaric anhydride . These methods could potentially be adapted for the synthesis of 4,4-dimethyl-2-oxo-pentanoic Acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 4,4-dimethyl-2-oxo-pentanoic Acid has

Scientific Research Applications

Synthesis and Chemical Reactions

4,4-Dimethyl-2-oxo-pentanoic acid has been used in various chemical syntheses and reactions. One study demonstrated its use in producing furandione systems through condensation reactions with 2-pyrrolidone derivatives, yielding products with significant yields (Coppola & Damon, 1990). Another research explored the synthesis of radiopaque compounds for potential X-ray imaging applications, where 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, a derivative of 4,4-dimethyl-2-oxo-pentanoic acid, showed high radiopacity and non-cytotoxicity to fibroblast cells (Gopan et al., 2021).

Biochemical Studies

This compound has also been utilized in biochemical research. For instance, its interaction with rabbit muscle pyruvate kinase was studied to identify cysteine as the reactive group in the enzyme when alkylated by chloro-oxo-pentanoic acid derivatives (Chalkley & Bloxham, 1976).

Biomass Conversion

In the context of renewable energy and biomass conversion, 4,4-dimethyl-2-oxo-pentanoic acid (levulinic acid) has been investigated for its potential in producing biofuel additives. Studies have shown that it can be hydrogenated to γ-valerolactone over transition metal catalysts and has applications in the formation of various biofuel components (Gong et al., 2011).

properties

IUPAC Name

4,4-dimethyl-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2,3)4-5(8)6(9)10/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGMKZBNMLHUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395612
Record name 4,4-dimethyl-2-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34906-87-1
Record name 4,4-dimethyl-2-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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